2-(3-Iodophenyl)naphthalene
Description
2-(3-Iodophenyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene core substituted with a 3-iodophenyl group at the second position. Its molecular formula is C₁₆H₁₁I, with a molecular weight of ~328.18 g/mol (calculated based on naphthalene [128.17 g/mol], phenyl [77.11 g/mol], and iodine [126.9 g/mol]). The iodine atom introduces significant steric bulk and lipophilicity, which can influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C16H11I |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
2-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChI Key |
GKPRDGDJRFSXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are 3-iodophenylboronic acid and 2-bromonaphthalene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and widely used in industrial settings for the synthesis of various biaryl compounds. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants, catalysts, and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Iodophenyl)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The phenyl ring can be reduced to form dihydrophenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include dihydrophenyl and tetrahydrophenyl derivatives.
Scientific Research Applications
2-(3-Iodophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: It can be used as a probe in biological studies to investigate the interactions of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Halogen-Substituted Naphthalene Derivatives
Halogen substituents significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Halogen-Substituted Analogues
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| 2-(3-Iodophenyl)naphthalene | 3-Iodophenyl | 328.18 | High lipophilicity, steric bulk | Potential radiopharmaceutical applications (inferred) | N/A |
| 2-(3-Fluorophenyl)naphthalene | 3-Fluorophenyl | 212.2 | High electronegativity, metabolic stability | Metabolic studies (potential toxicity) | |
| 2-[(3-Bromophenoxy)methyl]naphthalene | 3-Bromophenoxy | 313.2 | Environmental persistence, lipophilic | Environmental research applications | |
| 2-(Azidomethyl)naphthalene | Azidomethyl | 199.2 | Click chemistry reactivity | Synthetic intermediates, bioconjugation |
Key Findings :
- Electron Effects : Fluorine’s electronegativity enhances metabolic stability compared to iodine’s polarizable but less electronegative nature .
- Environmental Behavior: Brominated derivatives (e.g., 2-[(3-Bromophenoxy)methyl]naphthalene) exhibit environmental persistence due to strong C-Br bonds, suggesting iodine’s larger size may reduce biodegradability .
Aryl-Substituted Naphthalene Derivatives
Aryl groups modulate aromatic interactions and binding affinities:
Table 2: Aryl-Substituted Analogues
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| This compound | 3-Iodophenyl | 328.18 | Enhanced π-π stacking, lipophilicity | Potential enzyme/receptor modulation | N/A |
| 2-(3-Methoxyphenyl)naphthalene | 3-Methoxyphenyl | 234.3 | Improved solubility, antioxidant potential | Antibacterial, herbicide applications | |
| 2-(Naphthalen-1-yl)-N-[2-(pyrazol-1-yl)ethyl]acetamide | Pyrazole-thiophene-naphthalene | Complex structure | Multi-target interactions | Antimicrobial, anti-inflammatory |
Key Findings :
- Solubility : Methoxy groups (e.g., 2-(3-Methoxyphenyl)naphthalene) enhance water solubility compared to iodine’s hydrophobic effects .
- Biological Specificity : Complex structures with multiple aromatic systems (e.g., pyrazole-thiophene-naphthalene hybrids) show higher target specificity, suggesting iodine’s steric effects might limit binding in constrained active sites .
Functionalized Naphthalene Derivatives
Functional groups dictate reactivity and toxicity:
Table 3: Functionalized Analogues
| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Properties | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| This compound | Iodophenyl | 328.18 | Radiolabeling potential | Imaging, therapeutic agents (inferred) | N/A |
| 2-(Methylsulfinyl)naphthalene | Sulfoxide | 190.2 | Moderate cytotoxicity | Enzyme inhibition, oxidative stress | |
| 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene | Trifluoromethoxy | 316.2 | High thermal stability | Materials science, fluorinated probes |
Key Findings :
- Cytotoxicity : Sulfoxide derivatives (e.g., 2-(Methylsulfinyl)naphthalene) exhibit moderate cytotoxicity, whereas iodine’s beta-emission properties (if radioactive) could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
